molecular formula C5H11BrOS B13169364 1-Bromo-4-methanesulfinylbutane

1-Bromo-4-methanesulfinylbutane

Cat. No.: B13169364
M. Wt: 199.11 g/mol
InChI Key: CNLFAIKRXWFPEM-UHFFFAOYSA-N
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Description

1-Bromo-4-methanesulfinylbutane is an organic compound with the molecular formula C5H11BrOS. It is a brominated butane derivative with a methanesulfinyl functional group. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfinylbutane can be synthesized through several methods. One common method involves the reaction of butan-1-ol with sodium bromide and concentrated sulfuric acid to produce 1-bromobutane . This intermediate can then be further reacted with methanesulfinyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methanesulfinylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfinyl group to a sulfide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: 1-Hydroxy-4-methanesulfinylbutane or 1-Amino-4-methanesulfinylbutane.

    Oxidation: 1-Bromo-4-methanesulfonylbutane.

    Reduction: 1-Butylsulfide or 1-Butylmethanesulfide.

Scientific Research Applications

1-Bromo-4-methanesulfinylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfinylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfinyl group can participate in redox reactions. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methanesulfonylbutane: Similar structure but with a sulfone group instead of a sulfinyl group.

    1-Bromo-4-methylsulfinylbenzene: Contains a benzene ring instead of a butane chain.

    4-Bromophenyl methyl sulfone: A related compound with a phenyl ring and a sulfone group.

Uniqueness

1-Bromo-4-methanesulfinylbutane is unique due to its specific combination of a bromine atom and a methanesulfinyl group on a butane backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C5H11BrOS

Molecular Weight

199.11 g/mol

IUPAC Name

1-bromo-4-methylsulfinylbutane

InChI

InChI=1S/C5H11BrOS/c1-8(7)5-3-2-4-6/h2-5H2,1H3

InChI Key

CNLFAIKRXWFPEM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCBr

Origin of Product

United States

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